Dehydroabietinol

概要

説明

Dehydroabietinol is a diterpenoid compound derived from abietane, a class of diterpenes. It is a naturally occurring resin acid found in coniferous trees, particularly in the Pinaceae family.

作用機序

Target of Action

Dehydroabietinol primarily targets the salicylic acid (SA) biosynthesis and signaling pathway in plants . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . In addition, it has been implicated in the activation of systemic acquired resistance .

Mode of Action

This compound interacts with its targets by inducing salicylic acid accumulation and signaling . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . This interaction results in changes in the plant’s defense mechanisms and developmental processes .

Biochemical Pathways

The biosynthesis of diterpene resin acid, such as this compound, occurs in two stages. The first stage involves the diterpene synthase activity occurring in the plastids, and the subsequent hydroxylation reactions by P450s occur in the cytosol on ER membranes . This compound can be further oxidized by P450s to yield dehydroabietinal and dehydroabietic acid .

Pharmacokinetics

It is known that the transport of diterpenoids like this compound across membranes is presumably mediated by transporters .

Result of Action

The application of this compound results in the upregulation of salicylic acid accumulation and signaling, contributing to enhanced disease resistance in plants . It also plays a role in the transition from the vegetative phase of growth to reproductive development in plants . In the context of cancer cell lines, this compound derivatives have shown promising cytotoxicity .

生化学分析

Biochemical Properties

Dehydroabietinol is involved in the activation of systemic acquired resistance and plays a role in the transition from the vegetative phase of growth to reproductive development in the crucifer plant Arabidopsis thaliana .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, it has been shown to induce apoptosis, arrest the mitotic process at the G0/G1 phase of the cell cycle, reduce the mitochondrial membrane potential, and increase the intracellular ROS and Ca2+ levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it induces apoptosis and arrests the mitotic process at the G0/G1 phase of the cell cycle . Additionally, it has been found to reduce the mitochondrial membrane potential and increase the intracellular ROS and Ca2+ levels .

Temporal Effects in Laboratory Settings

It has been suggested that it has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are currently lacking.

Metabolic Pathways

This compound is involved in various metabolic pathways . It is synthesized by the mevalonate pathway in the cytosol and the 2-C-methylerythritol-4-phosphate pathway in the plastids .

Transport and Distribution

It has been suggested that it may interact with various transporters or binding proteins .

準備方法

Synthetic Routes and Reaction Conditions: Dehydroabietinol can be synthesized through the reduction of dehydroabietic acid. One common method involves the use of lithium aluminum hydride in anhydrous tetrahydrofuran as a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often obtained through the hydrogenation of dehydroabietic acid using a copper-chromium or nickel-chromium catalyst at elevated temperatures and pressures. This method ensures a high yield and purity of the final product .

化学反応の分析

Types of Reactions: Dehydroabietinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dehydroabietic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form tetrahydroabietinol using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.

Substitution: Halogens in the presence of a catalyst or under UV light

Major Products Formed:

Oxidation: Dehydroabietic acid.

Reduction: Tetrahydroabietinol.

Substitution: Halogenated this compound derivatives

科学的研究の応用

Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.

類似化合物との比較

- Dehydroabietic acid

- Abietinol

- Tetrahydroabietinol

- Abietic acid

生物活性

Dehydroabietinol, a natural compound derived from the resin of coniferous trees, particularly the genus Abies, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies that explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

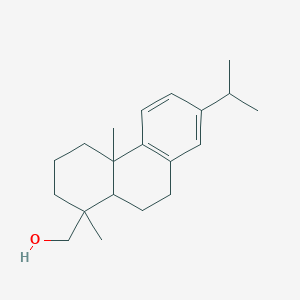

This compound is a bicyclic diterpenoid with a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecule can be represented as follows:

This compound exhibits a range of biological properties, including antimalarial, anticancer, and antimicrobial activities.

Antimalarial Activity

One of the most notable activities of this compound is its antimalarial effect. A study demonstrated that this compound isolated from Hyptis suaveolens inhibits the growth of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The reported IC50 values ranged from 26 to 27 µM, indicating significant efficacy against malaria parasites in vitro.

The mechanism involves the incorporation of this compound into the erythrocyte membrane, leading to morphological changes such as the formation of stomatocytes. This alteration is associated with the drug's ability to disrupt the parasite's lifecycle by affecting erythrocyte integrity and function .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound and its derivatives. A series of novel derivatives containing a triazole moiety were synthesized and tested against various human cancer cell lines. Notably, compounds derived from this compound exhibited IC50 values ranging from 4.84 to 9.62 µM against multiple cancer types, showcasing superior cytotoxicity compared to the parent compound.

Mechanisms Observed

The anticancer effects are believed to stem from several mechanisms:

- Induction of apoptosis in cancer cells.

- Arresting the cell cycle at the G0/G1 phase.

- Increasing reactive oxygen species (ROS) levels, leading to oxidative stress and cell death .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Its effectiveness includes activity against:

- Bacteria : Effective against methicillin-resistant Staphylococcus aureus and other gram-positive bacteria.

- Fungi : Exhibits antifungal activity against strains such as Candida albicans.

- Protozoa : It has shown potential against protozoan parasites like Trypanosoma cruzi and Leishmania species .

Comparative Biological Activity Table

Case Studies

- Antimalarial Efficacy : In vitro studies showed that this compound's incorporation into erythrocyte membranes led to morphological changes that inhibited Plasmodium invasion effectively .

- Anticancer Derivatives : A recent synthesis of this compound derivatives demonstrated enhanced cytotoxicity in various cancer cell lines, indicating potential for development into effective cancer therapies .

- Antimicrobial Properties : Research has indicated that this compound exhibits strong antimicrobial activity against resistant bacterial strains, making it a candidate for developing new antibiotics .

特性

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKGRAGZAQRSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-55-2 | |

| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。